Product packaging for Ftibamzone(Cat. No.:CAS No. 210165-00-7)

Ftibamzone

Cat. No.: B1631025
CAS No.: 210165-00-7
M. Wt: 377.4 g/mol
InChI Key: OPXFZJLGAZHBMA-UHFFFAOYSA-N
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Description

Contextualization of Antiviral Research Landscape

The global health landscape is continually challenged by viral infections, with a substantial number of viruses still lacking specific antiviral treatments or approved vaccines mdpi.comnih.gov. In this context, the development of novel antiviral agents is of paramount importance. These agents are crucial for mitigating the impact of viral outbreaks by specifically targeting key stages in the viral life cycle, modulating host pathways, and preventing infections jbclinpharm.org. Advances in the understanding of pharmacology, pharmacokinetics, and pharmacodynamics, alongside the development of combination therapies, have significantly enhanced the effectiveness of these agents jbclinpharm.org. The rapid deployment of effective antivirals can lead to a reduction in viral transmission, alleviate the burden on healthcare systems, and ultimately improve survival rates during outbreaks jbclinpharm.org. Furthermore, the pursuit of broad-spectrum antivirals represents a proactive strategy to combat emerging infections, offering a wider applicability against diverse viral threats rroij.com. The innovation in biotechnology, encompassing advanced bioinformatics tools, nanomedicine, CRISPR gene editing, high-throughput screening, and artificial intelligence, is indispensable for the identification and optimization of promising antiviral candidates mdpi.comnih.govfiveable.memdpi.com.

Another formidable challenge arises from the ability of certain viruses, such as HIV and herpesviruses, to establish latent or persistent infections, allowing them to evade the host immune system and existing antiviral drugs by residing in viral reservoirs within the body, making complete eradication difficult rroij.comfiveable.me. The process of developing new antiviral drugs is inherently lengthy and costly, with an average timeline of 10 to 15 years and an estimated cost of $1 to 2 billion for a new drug to reach the market fiveable.me. Furthermore, a limited understanding of complex host-virus interactions for some pathogens continues to impede the identification of novel and effective drug targets rroij.comfiveable.me.

Significance of Novel Antiviral Agents

Overview of Ftibamzone in Antiviral Research

This compound (FBZ) has garnered attention in antiviral research due to its demonstrated inhibitory effects against Herpes Simplex Virus type 1 (HSV-1) and Herpes Simplex Virus type 2 (HSV-2), specifically in its ability to inhibit virus plaque formation and reproduction oatext.com. Historically, this compound has been utilized in certain regions, including Egypt and China, for the treatment of HSV infections, primarily in topical formulations such as creams or ointments oatext.com. This compound is understood to possess a unique mechanism of antiviral action, which is believed to be associated with the inhibition of ribonucleotide reductase, distinguishing its mode of action from that of conventional antiviral nucleotide analogues oatext.com. However, the therapeutic efficacy and broader medicinal application of this compound have been constrained by its inherently low activity and poor aqueous solubility, which, for instance, has limited its potential for intravenous administration oatext.com. Consequently, significant research efforts have been directed towards improving its pharmaceutical properties. Studies have explored strategies to enhance its solubility and absorption, with investigations into the use of nanoparticles, such as PLGA nanoparticles, showing promise as an effective delivery system for the treatment of genital herpes oatext.com.

The solubility characteristics of this compound have been a key area of investigation to overcome its limitations. Research has indicated that this compound exhibits very low aqueous solubility across a pH range of 2 to 10. However, a rapid increase in solubility has been observed at higher pH levels, specifically from pH 10 to 12, where its solubility can reach approximately 950 µg/ml oatext.com. This pH-dependent solubility profile suggests that this compound behaves as an acidic drug, with its unionized form being dominant at lower pH values oatext.com.

Solubility of this compound at Varying pH Levels oatext.com

pH RangeSolubility Observation
2-10No significant solubility observed.
10-12Rapid increase in solubility, reaching 950 µg/ml.

Classification and Structural Class of this compound (Thiosemicarbazone)

This compound is classified within the chemical group of thiosemicarbazones oatext.comgoogle.comgoogle.com. Thiosemicarbazones are a class of organosulfur compounds defined by the general chemical formula H2NC(S)NHN=CR2 wikipedia.org. Structurally, the core CSN3 atoms of thiosemicarbazones are typically coplanar wikipedia.org. These compounds are generally synthesized through a condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone wikipedia.org. The thiosemicarbazone class is notable for its diverse applications, with some members, such as metisazone, exhibiting significant medicinal properties, including antiviral activity wikipedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N7O2S2 B1631025 Ftibamzone CAS No. 210165-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S2/c1-7(10(18-20-14(16)25)6-17-19-13(15)24)21-11(22)8-4-2-3-5-9(8)12(21)23/h2-7H,1H3,(H3,15,19,24)(H3,16,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXFZJLGAZHBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NNC(=S)N)C=NNC(=S)N)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70386-40-2
Record name PHTIOBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1199Y391N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Ftibamzone

Elucidation of Molecular Targets

Ftibamzone's antiviral activity is intricately linked to its ability to interfere with fundamental cellular processes, specifically targeting enzymes essential for nucleic acid synthesis.

This compound is believed to exert its antiviral effects primarily through the inhibition of ribonucleotide reductase (RNR). wikipedia.org RNR is a crucial enzyme in all living organisms, catalyzing the rate-limiting step in the synthesis of deoxyribonucleoside triphosphates (dNTPs) from ribonucleoside diphosphates. wikipedia.org These dNTPs are the essential building blocks for DNA synthesis. wikipedia.orgmims.com

As a thiosemicarbazone, this compound's inhibitory mechanism is thought to align with the known pathways for this class of compounds. Studies on related thiosemicarbazones, such as the iron chelate of 1-formylisoquinoline thiosemicarbazone, reveal that these compounds target the tyrosine free radical located within the M2 subunit of mammalian RNR. wikipedia.org The interaction leads to the destruction of this radical in an oxygen-requiring reaction. wikipedia.org This destruction effectively inactivates the enzyme, thereby depleting the cellular pool of dNTPs. wikipedia.orgfishersci.ca The reduction in available dNTPs directly impedes the ability of viruses to synthesize their DNA genomes, thus hindering their replication.

While this compound's primary direct molecular target is ribonucleotide reductase, its inhibition of RNR indirectly but significantly impacts DNA polymerase activity. DNA polymerases are enzymes that catalyze the synthesis of DNA molecules by adding deoxyribonucleotides to a growing DNA strand, using an existing DNA strand as a template. wikipedia.orgmims.com This process is fundamental to DNA replication, repair, and recombination. wikipedia.org

For DNA polymerases to function effectively, a sufficient supply of dNTPs is indispensable. wikipedia.orgmims.com By inhibiting RNR, this compound reduces the availability of these critical precursors. Consequently, DNA polymerases, including those utilized by viruses for genome replication, are starved of their necessary substrates, leading to a profound inhibition of DNA synthesis. wikipedia.orgmims.comresearchgate.net The provided research does not explicitly detail a direct interaction mechanism of this compound with DNA polymerase itself, but rather highlights an indirect effect mediated by the depletion of dNTPs.

Ribonucleotide Reductase Inhibition Pathways

Cellular and Subcellular Mechanisms of Antiviral Action

This compound's molecular targeting of RNR translates into observable effects at the cellular and subcellular levels, disrupting the viral life cycle.

This compound has been demonstrated to possess an inhibitory effect on the reproduction of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). wikipedia.org This inhibition stems from its ability to disrupt the viral replication cycle, particularly the crucial stage of viral DNA genome synthesis. Viruses, especially DNA viruses like HSV, are obligate intracellular parasites that rely heavily on the host cell's machinery and nucleotide pools for their replication. ebi.ac.ukfishersci.ca

A key indicator of antiviral efficacy at the cellular level is the reduction in virus plaque formation. This compound has been shown to exhibit an inhibitory effect on virus plaque formation against HSV-1 and HSV-2. wikipedia.org A plaque assay is a widely used virological technique to quantify infectious virus particles. Each infectious viral particle, upon infecting a cell, initiates a localized infection that spreads to adjacent cells, creating a visible circular zone of infected (and often lysed) cells known as a plaque. wikidoc.org

The reduction in the number or size of these plaques in the presence of this compound signifies a decrease in the infectivity and reproductive capacity of the virus. This observed effect is consistent with the compound's mechanism of inhibiting viral DNA synthesis, as fewer successfully replicated viral genomes lead to fewer infectious progeny viruses capable of forming new plaques.

Influence on Viral Replication Cycles

Comparative Mechanistic Studies with Related Antiviral Agents

This compound's mechanism of action, primarily centered on ribonucleotide reductase inhibition, offers a distinct approach compared to several other established antiviral agents. Many commonly used antiviral nucleotide analogues, such as acyclovir, famciclovir, and valacyclovir (B1662844), operate by being phosphorylated intracellularly by viral enzymes and subsequently incorporated into the viral DNA. wikipedia.orgmims.comwikipedia.orgmims.commims.com This incorporation often leads to DNA chain termination or the production of faulty DNA, thereby inhibiting viral DNA polymerase and replication. mims.commims.commims.com

In contrast, this compound's direct targeting of RNR to deplete the dNTP pool represents a different strategy, impacting the availability of precursors rather than directly interfering with the DNA polymerase enzyme itself through competitive inhibition or chain termination by an analogue. wikipedia.orgwikipedia.org However, some agents, like cladribine, exhibit a dual mechanism, inhibiting ribonucleotide reductase and also being incorporated into DNA to induce DNA strand breaks and inhibit DNA synthesis. fishersci.ca This highlights that while RNR inhibition is a shared pathway, the full mechanistic profile can differ.

Other antiviral drugs employ diverse mechanisms, such as favipiravir, which acts as an RNA-dependent RNA polymerase inhibitor, or protease inhibitors like ritonavir (B1064) and lopinavir, which prevent the cleavage of viral polyproteins necessary for the formation of mature, infectious viral particles. citeab.commims.comrjstonline.com This broad spectrum of antiviral mechanisms underscores the unique contribution of this compound's RNR-centric inhibition in the antiviral landscape.

Compound Names and PubChem CIDs

Preclinical Research Methodologies and Findings for Ftibamzone

In Vitro Efficacy Studies

In vitro studies are fundamental to evaluating the antiviral activity of Ftibamzone, employing various cell line models and specific viral strains to investigate its inhibitory effects.

The selection of appropriate cell line models is critical for accurately assessing the antiviral efficacy of compounds like this compound. These models aim to mimic the cellular environment where viral infections occur.

Madin-Darby Canine Kidney (MDCK) cells are a widely utilized model in biomedical research, particularly for studies involving cell polarity, cell-cell adhesions, and toxicity fishersci.no. These cells are a subclone derived from the heterogeneous parent MDCK line and are known to form monolayers exhibiting characteristics of tight epithelia, similar to renal collecting duct cells fishersci.no. When cultured on filters, MDCK cells adopt a cuboidal, polarized morphology with microvilli-like projections on their apical surface, making them a relevant model for studying viruses that infect polarized cells in humans, such as Herpes Simplex Virus (HSV) fishersci.nonih.gov.

Research involving this compound has leveraged MDCK cell lines to evaluate the impact of novel formulations on the compound's solubility and absorption by epithelial cells. Studies have shown that while this compound alone has low aqueous solubility, especially at physiological pH levels, its solubility can be significantly improved through complexation nih.gov. For instance, the viability of MDCK cells was assessed after exposure to various this compound-entrapped nanoparticle formulations. It was observed that poly(lactic-co-glycolic acid) nanoparticles (PLGAnps), this compound-PLGAnps, and 125 µg of this compound-methyl-β-cyclodextrin nanoparticles (FBZ-mβCDnps) did not cause a significant decrease in MDCK cell viability over 6, 12, or 48 hours. However, higher concentrations of FBZ-mβCDnps (250 µg and 500 µg) led to a significant decrease in MDCK cell viability after 48 hours. Notably, this compound-chitosan nanoparticles were found to be cytotoxic against MDCK cells nih.gov. Furthermore, the internalization of 125 µg of FBZ-mβCDnps by polarized MDCK cell monolayers was observed to be poor nih.gov.

Table 1: MDCK Cell Viability with Various this compound Formulations

Formulation TypeConcentration (µg)Exposure Duration (hr)MDCK Cell ViabilitySource
PLGAnpsNot specified6, 12, 48No significant decrease nih.gov
FBZ-PLGAnpsNot specified6, 12, 48No significant decrease nih.gov
FBZ-mβCDnps1256, 12, 48No significant decrease nih.gov
FBZ-mβCDnps25048Significant decrease (p < 0.05) nih.gov
FBZ-mβCDnps50048Significant decrease (p < 0.05) nih.gov
FBZ-1% chitosan (B1678972) gel500Not specifiedCytotoxic nih.gov

This compound has been identified as a compound with inhibitory effects against Herpes Simplex Virus (HSV). Specifically, it has demonstrated an ability to inhibit virus plaque formation and reproduction against both Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2) nih.gov. HSV-1 is primarily associated with oral herpes but can also cause genital herpes, while HSV-2 is the main cause of genital herpes citeab.comdoi.org. Both HSV-1 and HSV-2 are highly common and contagious viruses that spread through skin-to-skin contact . Despite the distinct clinical manifestations, there is substantial homology between HSV-1 and HSV-2 antigens, leading to significant cross-reactivity in antibody responses nih.gov. This compound's antiviral mechanism is believed to involve the inhibition of ribonucleotide reductase nih.gov.

In vitro viral inhibition assays are standard preclinical methodologies used to evaluate the capacity of a compound to suppress viral replication within mammalian cell cultures fishersci.ca. These assays can include neutral red assays, microscopic cytopathic effect (CPE) assays, plaque reduction assays, and virus yield reduction assays fishersci.ca. The antiviral activity of a test compound is typically determined by quantifying the percentage of infected cells, often employing high-content imaging techniques.

To gain insights into the mechanism of antiviral action, compounds can be introduced at different stages of the viral infection cycle, such as pre-infection, post-infection, or through pre-incubation with the virus itself. Furthermore, these assays often involve testing compounds at multiple concentrations, which allows for the calculation of the effective antiviral concentration (EC50) fishersci.ca. In parallel with antiviral assessments, cytotoxicity testing is performed to determine the concentration at which the compound exhibits toxicity to the host cells (TC50), ensuring that observed antiviral effects are not merely due to cell death. While this compound has shown promise, further studies are necessary to comprehensively investigate and compare the antiviral activity of different this compound formulations, such as this compound-PLGAnp, against herpes simplex virus nih.gov.

Viral Strain Specificity Investigations (e.g., Herpes Simplex Virus Type 1 and Type 2)

Advanced Delivery System Development for this compound

The inherent physicochemical limitations of this compound, particularly its poor solubility, have necessitated the development of advanced delivery systems to enhance its therapeutic efficacy.

This compound's low solubility has been a significant barrier to its full therapeutic potential and broader medicinal application, including intravenous administration nih.gov. Nanotechnology offers a promising solution to this challenge by enabling the development of drug delivery systems that can improve the solubility of poorly water-soluble drugs. By reducing the particle size of the drug, nanotechnology increases the surface area available for dissolution, thereby enhancing bioavailability.

Researchers have explored various water-soluble nanoparticle complexes with this compound to improve both its solubility and absorption nih.gov. Methyl-β-cyclodextrin (mβCD) complexation with this compound, for instance, demonstrated a notable increase in this compound's solubility compared to the free compound nih.gov. The complexation constants (K1:1 and K1:2) for this compound-mβCD were determined to be 7.06 x 10⁻³ mM⁻¹ and 8.98 x 10⁻⁸ mM⁻¹, respectively, at room temperature and pH 7 buffer nih.gov.

Table 2: this compound-mβCD Complexation Constants

ConstantValue (mM⁻¹)ConditionsSource
K1:17.06 x 10⁻³Room temperature, pH 7 buffer nih.gov
K1:28.98 x 10⁻⁸Room temperature, pH 7 buffer nih.gov

Nanoparticle-based drug delivery systems offer several advantages beyond enhanced solubility, including improved drug stability, increased bioavailability, and targeted delivery to infected cells or tissues. They can effectively encapsulate active pharmaceutical ingredients (APIs), protecting them from harsh extracellular conditions in vivo, and ensuring their intact delivery to target sites. Additionally, nanoparticles can bypass biological barriers, such as the mucosal epithelium, and enable controlled release kinetics, allowing for sustained presence of therapeutic agents at the site of action and potentially reducing systemic toxicity.

Cyclodextrin Complexation Strategies (e.g., Methyl-β-cyclodextrin)

Permeability and Cellular Uptake Studies of this compound Formulations

Initial challenges with this compound included its poor accumulation in vaginal epithelial cells, which are the target cells for herpes simplex virus oatext.com. Permeability and cellular uptake studies are crucial for evaluating the effectiveness of drug delivery systems.

In investigations, 125 µg of this compound-methyl-β-cyclodextrin nanoparticles (FBZ-mβCDnps) were poorly internalized by polarized MDCK cell monolayers oatext.com. In contrast, chitosan-coated this compound-loaded PLGA nanoparticles (FBZ-cPLGAnps) exhibited significant accumulation within polarized MDCK cell monolayers oatext.com. Cellular uptake studies frequently employ techniques such as confocal microscopy and flow cytometry to assess the internalization of formulations by cells oatext.commdpi.comresearchgate.netrsc.org.

In Vitro Release Kinetics of this compound from Advanced Formulations

The in vitro release kinetics of this compound from its advanced formulations, particularly those involving methyl-β-cyclodextrin, have been investigated. Studies indicated a linear relationship between the amount of this compound released and the quantity of mβCD used to entrap the compound oatext.com. A higher concentration of mβCD in the formulation correlated with a greater amount of this compound released oatext.com. In vitro release tests (IVRT) are a standard methodology employed to evaluate the performance attributes of dosage forms and characterize the rate of active pharmaceutical ingredient (API) release nih.govukaazpublications.com.

In Vivo Preclinical Models

This compound, a thiosemicarbazone, has demonstrated inhibitory effects on virus plaque formation and reproduction against both HSV-1 and HSV-2 oatext.com. The evaluation of its antiviral efficacy in a living system necessitates the use of appropriate animal models.

Establishment and Validation of Animal Models for Antiviral Efficacy

Preclinical animal models are critical for investigating the pathogenesis of viral infections and assessing the efficacy of antiviral therapeutics mdpi.comevotec.comnih.govmdpi.com. For herpes simplex virus infections, several animal models have been established and validated:

Mouse Models: Mouse models, including those for genital HSV infection, are widely utilized for evaluating the therapeutic efficacy of interventions targeting acute disease mdpi.com. While mice are not naturally susceptible to human influenza strains and require virus adaptation for infection, they are highly characterized and suitable for lead identification and immunological parameter analysis in vaccine design for various viruses mdpi.com.

Guinea Pig Models: Guinea pigs are considered the "gold standard" animal model for studying genital herpes simplex virus infections and spontaneous viral reactivation mdpi.com. This model closely mimics the acute genital tract infection and recurrent ulcerative disease observed in humans, making it highly valuable for assessing the efficacy of HSV vaccines and antivirals mdpi.com.

Ferrets: Ferrets are uniquely sensitive to human influenza strains and display key symptoms of infection, making them suitable for testing novel drugs and vaccines against a wide range of human influenza viruses, especially for respiratory viruses frontiersin.org.

These models allow for the study of viral replication, pathogenesis, and the evaluation of new therapeutic agents in a living system mdpi.comevotec.comnih.govmdpi.commdpi.com.

Assessment of Therapeutic Efficacy in Preclinical Animal Models

Preclinical research for antiviral compounds often involves both in vitro (cell culture) and in vivo (animal model) studies to evaluate their therapeutic potential. This compound has been shown to possess an inhibitory effect on virus plaque formation and reproduction against HSV-1 and HSV-2 in in vitro settings. oatext.commdpi.com

While this compound has been utilized in certain regions, such as Asia and parts of Europe, as a cream or ointment for the treatment of herpes simplex virus infections, detailed research findings specifically presenting quantitative data tables on its therapeutic efficacy in preclinical animal models were not extensively reported in the provided information. oatext.commdpi.com The challenges associated with the compound's low solubility have been a primary focus in studies aiming to improve its delivery and absorption, suggesting that optimizing its formulation is crucial for maximizing its therapeutic potential in vivo. oatext.commdpi.com

Chemical Synthesis and Structure Activity Relationship Sar Studies of Ftibamzone and Its Analogs

Synthetic Methodologies for Ftibamzone and Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives typically involves the condensation reaction between an appropriate thiosemicarbazide (B42300) derivative and an aldehyde or ketone. This general methodology allows for the incorporation of various substituents, leading to a diverse range of compounds with varied biological activities. For instance, new thiosemicarbazone derivatives have been synthesized by reacting an appropriate thiosemicarbazide derivative with 2-pyridinecarboxaldehyde (B72084) or salicylaldehyde (B1680747) in the presence of a catalytic amount of acid, often under reflux conditions in solvents like ethanol (B145695). mdpi.comchemmethod.comtandfonline.comresearchgate.netacs.org

For this compound specifically, its preparation involves a multi-step chemical synthesis. One described method details the initial preparation of 3-phthalimide butanone from phthalimide (B116566) potassium salt and 3-chlorobutanone. This intermediate, 3-phthalimide butanone, is then reacted with dry hydrogen bromide gas in a dimethyl sulfoxide (B87167) (DMSO) solution to yield a DMSO solution of 3-phthalimide-2-oxo-n-butyraldehyde. Subsequently, a thiosemicarbazide solution is dropwise added to the 3-phthalimide-2-oxo-n-butyraldehyde solution, with careful control of the reaction temperature and a period of heat preservation, to produce the crude this compound, which is then recrystallized for purification. patsnap.com

Design and Synthesis of Novel this compound Analogs

The design of novel this compound analogs, or more broadly, novel thiosemicarbazone derivatives, is a key strategy in medicinal chemistry aimed at enhancing potency, improving selectivity, or exploring new therapeutic applications. This process involves systematic structural modifications based on the core thiosemicarbazone scaffold. Researchers often introduce different substituents on the thiosemicarbazide moiety or the aldehyde/ketone component from which the thiosemicarbazone is formed. mdpi.comchemmethod.comtandfonline.comresearchgate.netacs.orgmdpi.comrsc.org

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates the relationship between the chemical structure of a molecule and its observed biological activity. wikipedia.orggardp.orgcollaborativedrug.com The primary goal of SAR studies is to identify specific structural characteristics or functional groups within a compound that are responsible for evoking a particular biological effect. gardp.org Understanding these relationships allows medicinal chemists to rationally modify chemical structures to improve desired properties, such as enhanced activity or selectivity. wikipedia.orggardp.org

For thiosemicarbazones, including this compound, the thiosemicarbazone group itself is considered an indispensable pharmacophore. This is largely attributed to its unique ability to coordinate transition metals through its sulfur and hydrazine (B178648) nitrogen atoms, a property that can modulate critical physicochemical characteristics like lipophilicity, bioavailability, and chemical stability, often enhancing cellular uptake and conferring novel biological activities. acs.orgmdpi.comresearchgate.net The hydrazone moiety, conjugated to carbonyl or thiol groups, is particularly important for this chelation capability. mdpi.com

Specific structural features and substituents have been identified to play crucial roles in the biological activity of thiosemicarbazones:

Metal Chelation: The ability to chelate transition metals like Fe(II), Cu(II), and Zn(II) is a hallmark of thiosemicarbazones and is often linked to their mechanism of action, including ribonucleotide reductase (RR) inhibition and the generation of reactive oxygen species (ROS). mdpi.com

Substituent Effects:

The presence of a phenyl group at the N3 position of a thiazoline (B8809763) moiety has been shown to enhance antiparasitic activity. mdpi.com

Methoxy (-OCH₃) and bromo (-Br) groups have been observed to enhance antiparasitic activity in certain thiosemicarbazone derivatives. mdpi.com

For isatin-beta-thiosemicarbazones, aromatic/hydrophobic features at the N4 position of the thiosemicarbazone and the isatin (B1672199) moiety itself are identified as key bioisosteric contributors for selective activity. nih.govnih.govacs.org

Electron-withdrawing groups have been shown to have a substantial influence on biological properties, including anticancer, antituberculosis, antibacterial, and antifungal activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling refines SAR analysis by establishing mathematical relationships between the chemical structure and biological activity of compounds. wikipedia.orgcollaborativedrug.com These models use numerical descriptors representing various structural and physicochemical properties of molecules to predict their biological activity. iomcworld.org QSAR models are valuable tools in drug discovery for predicting the activity of new compounds, guiding synthesis, and optimizing lead compounds. collaborativedrug.comiomcworld.orgacs.orgnih.govmdpi.comnih.gov

Numerous QSAR studies have been conducted on thiosemicarbazone derivatives to predict various biological properties. For instance, QSAR models have been developed to predict:

Lipophilicity (log P(ow)): A successful QSAR model for predicting the lipophilicity of Cu(II)-chelating ligands, including thiosemicarbazones, was built using molecular descriptors, showing high correlation with experimental values. nih.govnih.gov

Cytotoxicity: QSAR models have effectively predicted the cytotoxicity of untested thiosemicarbazones, particularly for those with selective activity toward multidrug-resistant cells. nih.govnih.govacs.orgiomcworld.org For example, models using Gaussian kernel functions have shown that thiosemicarbazones possess a nonlinear relationship with IC₅₀ values for anticancer activity on MCF-7 cells. iomcworld.org

Antituberculosis Activity: QSAR studies on quinolinone-based thiosemicarbazones have identified van der Waals volume, electron density, and electronegativity as pivotal descriptors for antituberculosis activity. mdpi.com

Antiprotozoal Activity: In silico QSAR models have been applied to predict the antiprotozoal activity of thiosemicarbazone and thiazole (B1198619) derivatives against T. cruzi. mdpi.com

QSAR models often employ various statistical and machine learning techniques, including:

Multiple Linear Regression (MLR): A simple approach for identifying linear relationships. iomcworld.org

Support Vector Machine (SVM): Effective for identifying nonlinear relationships, with models like radial basis function kernel SVM and mixed kernel function SVM showing strong predictive ability. iomcworld.org

Artificial Neural Networks (ANN): Provide sufficient data to effectively predict molecular activity. acs.org

Kernel-based Partial Least Squares (KPLS): Used in conjunction with chemical fingerprints to build predictive models. acs.org

Key molecular descriptors frequently utilized in QSAR studies of thiosemicarbazones include:

Connectivity Index: Relates to the connection of atoms and bonds within a molecule. iomcworld.org

Valence Connectivity Index: Accounts for valence electrons and the number of atoms. iomcworld.org

Solvent Accessible Surface Area (SASA): Influences interactions with the solvent environment.

Molar Refractivity (MR): Related to the volume and polarizability of a molecule. nih.gov

HOMO/LUMO Energies: Represent the highest occupied molecular orbital and lowest unoccupied molecular orbital, respectively, providing insights into electron donation and acceptance. researchgate.netacs.orgnih.gov

Physicochemical Descriptors: Such as molecular weight, polar surface area (PSA), and molecular flexibility. mdpi.commdpi.com

Table 1: Examples of QSAR Model Statistical Parameters for Thiosemicarbazones

Model TypeEndpointR² (Training)Q² (Cross-validation)F-statisticReference
QSARLipophilicity (log P(ow))0.950.92- nih.gov
QSARCytotoxicity (MDR1-selective)-0.85- nih.govnih.gov
MIX-SVMPC-3 IC₅₀0.9240.922-
QSARAntituberculosis Activity0.830.7847.96 mdpi.com
SVMAnticancer (MCF-7 IC₅₀)-0.89234- iomcworld.org

Identification of Key Pharmacophoric Features

Computational Chemistry Approaches in this compound SAR

Computational chemistry approaches play a significant role in the SAR studies of this compound and its analogs by providing predictive insights into their structural, electronic, and reactivity properties. sciforum.netmdpi.comirejournals.comresearchgate.net These methods offer a cost-effective and time-efficient way to explore molecular features and interactions, aiding in the interpretation of experimental data and guiding synthetic endeavors. sciforum.netmdpi.com

In silico bioactivity predictions leverage computational tools and algorithms to forecast the biological behavior of compounds before their actual synthesis and experimental testing. These predictions are crucial for prioritizing promising drug candidates and understanding their potential mechanisms of action. mdpi.comresearchgate.netmdpi.comnih.gov

Key in silico approaches include:

Prediction of Physicochemical Properties: Tools like Molinspiration and SwissADME are used to predict important physicochemical properties such as polar surface area (PSA), molecular weight, and molecular flexibility. These properties are critical for assessing the drug-likeness of a compound, influencing factors like absorption and permeation. mdpi.commdpi.comnih.gov

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, such as admetSAR, are employed to evaluate how a compound might behave within a biological system. This helps in assessing potential efficacy and safety profiles. mdpi.comrsc.orgresearchgate.netmdpi.comnih.gov For example, indole-thiosemicarbazone compounds have shown good oral bioavailability and low cytotoxicity against normal cells in ADMET in silico assays. researchgate.net

Molecular Docking: This technique predicts the binding mode and binding energy of a ligand (the compound) to a specific biological target, such as an enzyme or protein. Molecular docking studies provide a molecular-level understanding of how compounds interact with their targets, elucidating binding mechanisms. mdpi.comtandfonline.commdpi.comrsc.orgmdpi.commdpi.comnih.gov For instance, molecular docking has been used to study the binding interactions of thiosemicarbazone derivatives with cruzipain and with antidiabetic enzymes like α-glycosidase and α-amylase. tandfonline.commdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate electronic structures and spectroscopic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations provide insights into the reactivity patterns and electronic contributions to biological activity. acs.orgacs.org For example, DFT calculations have been used to account for the activities of newly synthesized thiosemicarbazones and to compare theoretical and experimental UV-Vis spectra and vibrational frequencies. acs.orgacs.org

Table 2: Examples of In Silico Prediction Parameters and Tools

Parameter CategorySpecific Parameters/ToolsApplicationReference
Physicochemical PropertiesPolar Surface Area (PSA), Molecular Weight, Molecular Flexibility, Log PDrug-likeness assessment, Absorption/Permeation prediction mdpi.commdpi.comnih.gov
ADMETAbsorption, Distribution, Metabolism, Excretion, Toxicity (admetSAR)Predicting compound behavior in biological systems, safety profile mdpi.comrsc.orgresearchgate.netmdpi.comnih.gov
Bioactivity ScoresGPCR ligands, Kinase inhibitors, Ion channel modulators, Enzyme inhibitors, Protease inhibitors, Nuclear receptor ligands (Molinspiration)Predicting potential biological activities against various targets mdpi.com
Molecular DockingBinding mode, Binding energy (PyRx Python Prescription)Understanding ligand-target interactions, elucidating mechanisms of action mdpi.comtandfonline.commdpi.comrsc.orgmdpi.commdpi.comnih.gov
Quantum Chemical CalculationsHOMO/LUMO energies, Electronic structures (DFT)Reactivity patterns, electronic contributions to activity acs.orgacs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques widely employed in drug discovery and structure-activity relationship (SAR) studies to understand the interactions between a ligand (like this compound) and its target protein at an atomic level ijpsonline.comnih.govresearchgate.netmdpi.com.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex ijpsonline.comresearchgate.nettjdr.org. It helps in understanding the binding affinity and the specific amino acid residues involved in interactions, such as hydrogen bonds and hydrophobic contacts ijpsonline.commdpi.comtjdr.org. For instance, in studies of anti-HIV agents, molecular docking has revealed extensive interactions between compounds and residues like Lys101, Tyr188, and Val179 in the active site of HIV-1 reverse transcriptase, with hydrogen bonds often playing crucial roles in inhibition ijpsonline.com. Similarly, for antidiabetic inhibitors, docking studies have shown strong interactions with key amino acid residues, highlighting the significance of certain functional groups in enhancing binding affinity tjdr.org.

Molecular Dynamics (MD) Simulations: Building upon docking, MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time nih.gov. These simulations allow for the investigation of structural dynamics, conformational changes, and the stability of the binding interactions under physiological conditions nih.gov. For example, MD simulations have been used to determine the backbone configuration of SARS-CoV-2 main protease bound to potential inhibitors, providing a detailed atomistic view of the complex's stability and interactions nih.gov.

Despite the broad utility of these techniques in elucidating SAR, specific detailed research findings applying molecular docking and dynamics simulations directly to this compound's structure-activity relationship were not identified in the current literature search.

Application of Artificial Intelligence and Machine Learning in SAR

The application of Artificial Intelligence (AI) and Machine Learning (ML) in structure-activity relationship (SAR) studies has revolutionized drug discovery by enabling the rapid analysis of vast datasets and the prediction of compound properties with high accuracy. These technologies can accelerate the identification of lead compounds and optimize their structures.

Predictive Modeling: AI and ML algorithms, including deep learning and neural networks, are trained on existing SAR data to build predictive models nih.govclarifai.comcopernicus.org. These models can then forecast the activity of new or modified compounds, identify key structural features contributing to activity (or inactivity), and prioritize compounds for synthesis and experimental testing nih.gov. For instance, machine learning models have been successfully applied to analyze synthetic aperture radar (SAR, in the context of remote sensing) data for tasks like forest classification and vessel classification, demonstrating their capability to process complex data and extract insights mdpi.comspire.com.

Generative Chemistry: Beyond prediction, AI can be used in generative chemistry to design novel molecules with desired properties. Neural networking and machine learning-based tools can explore unexplored regions of chemical space, generating small molecule fragment derivatives that retain lead-like properties nih.gov. This approach can significantly reduce the time and resources required in traditional drug development ijpsonline.com.

Challenges and Opportunities: While the potential is immense, challenges exist, such as the need for large-scale, high-quality labeled datasets for training robust models clarifai.com. Transfer learning, which involves leveraging knowledge from existing datasets, offers a promising avenue to overcome data scarcity in specific areas of SAR clarifai.com.

Although AI and ML are increasingly integrated into SAR studies across various therapeutic areas, specific detailed research findings on the direct application of artificial intelligence and machine learning to this compound's structure-activity relationship were not identified in the current literature search.

Analytical Method Development and Characterization for Ftibamzone

Chromatographic Techniques for Ftibamzone Quantification and Purity

Chromatographic techniques are fundamental for separating, identifying, and quantifying components within a mixture, making them indispensable for assessing the purity and concentration of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the quantitative measurement of active pharmaceutical ingredients and the identification of degradation products and impurities technologynetworks.comfx361.com. For this compound, HPLC has been employed in studies to assay intact this compound, particularly in the context of solubility and stability investigations oatext.com.

A developed HPLC method for this compound quantification involves specific chromatographic conditions. The mobile phase typically consists of a mixture of 60% acetonitrile (B52724) and 40% of a 50 mM phosphate (B84403) buffer containing 1mM EDTA oatext.com. This mobile phase is pumped through a Zorbax 300SB-C18 column (4.6 x 250 mm, 5 micron, Agilent) at a flow rate of 1.0 mL/min oatext.com. The sample injection volume is 20 µL, and analyses are conducted at room temperature oatext.com. HPLC is also used for analyzing this compound-entrapped nanoparticles to determine their solubility oatext.com.

Table 1: Key HPLC Parameters for this compound Analysis

ParameterDetailSource
ColumnZorbax 300SB-C18, 4.6 x 250 mm, 5 micron oatext.com
Mobile Phase Composition60% Acetonitrile, 40% 50 mM Phosphate Buffer with 1mM EDTA oatext.com
Flow Rate1.0 mL/min oatext.com
Injection Volume20 µL oatext.com
TemperatureRoom temperature oatext.com

Spectroscopic Analytical Approaches

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide qualitative and quantitative information about a compound's structure and concentration.

Ultraviolet-Visible (UV/Vis) Spectrophotometry

Ultraviolet-Visible (UV/Vis) spectrophotometry is a powerful and frequently employed analytical technique in pharmaceutical analysis, known for its simplicity, rapidity, specificity, and accuracy researchgate.net. It measures the amount of UV or visible light absorbed by a substance in solution researchgate.net. The principle is governed by the Beer-Lambert law, which states that the intensity of a beam of parallel monochromatic radiation decreases exponentially with the number of absorbing molecules as it passes through a medium of homogeneous thickness researchgate.net. For quantitative analysis, the wavelength corresponding to the maximum absorbance (λmax) of the target substance is chosen to ensure maximum sensitivity technologynetworks.comhitachi-hightech.com.

In the context of this compound, UV/Vis spectrophotometry has been utilized to determine the concentration of the compound in the aqueous phase during partition coefficient studies oatext.com. However, specific data regarding this compound's maximum absorption wavelength (λmax) was not explicitly detailed in the provided research findings.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for chemical identification and characterization, providing a "spectral fingerprint" unique to a molecule americanpharmaceuticalreview.comhoriba.com. FTIR spectroscopy is based on absorption spectroscopy, where it measures the wavelengths of infrared light absorbed as light passes through a sample instanano.com. This absorption corresponds to the vibrational modes of the chemical bonds within the molecule, allowing for the identification of functional groups and structural elucidation . FTIR is a robust and efficient tool for monitoring chemical changes and can be used for various applications, including compatibility studies between a drug and excipients rruff.info. While the general utility of FTIR for chemical characterization is well-established, specific characteristic peaks or detailed spectral findings for this compound were not identified in the available literature.

Raman Spectroscopy

Raman spectroscopy is a vibrational molecular spectroscopy technique that provides a complementary spectral fingerprint to FTIR horiba.cominstanano.com. It is based on inelastic light scattering, where a laser photon interacts with a sample molecule and loses or gains energy, resulting in a change in the wavelength of the scattered light horiba.com. The energy loss is characteristic of particular bonds in the molecule, yielding a precise spectral fingerprint horiba.com. Raman spectroscopy offers several advantages, including its ability to analyze aqueous solutions without significant water absorption interference and requiring minimal to no sample preparation horiba.com. It can provide information on physical characteristics such as crystalline phase, orientation, and polymorphic forms americanpharmaceuticalreview.comhoriba.com. Similar to FTIR, while the general applications of Raman spectroscopy for chemical identification and characterization are well-documented, specific characteristic peaks or detailed spectral findings for this compound were not identified in the provided research.

Stability Research Methodologies

Stability research is critical for understanding how a drug substance or product's quality changes over time under various environmental factors, thereby determining its shelf life and optimal storage conditions sgs.com. Forced degradation studies are an integral part of this research, designed to intentionally degrade the drug substance or product under severe conditions to identify degradation pathways and products, and to develop stability-indicating analytical methods rruff.infonih.govpharmoutsourcing.com.

For this compound, forced degradation studies have been conducted to assess its stability. One such study involved dissolving this compound in 1M hydrochloric acid at room temperature oatext.com. Over a period of 120 minutes, only 2.21% of this compound was observed to degrade under these acidic conditions, indicating a relatively slow degradation rate of 2.5 x 10-5 min-1 oatext.com. HPLC was used to assay the intact this compound during these studies oatext.com.

General forced degradation conditions recommended by regulatory guidelines, such as ICH, typically involve exposing the drug substance to a range of stressors, including:

Temperature: Elevated temperatures beyond accelerated testing conditions (>50°C) nih.gov.

Humidity: High humidity conditions (≥75% relative humidity) nih.gov.

Oxidation: Exposure to oxidizing agents nih.gov.

Photolysis: Exposure to light nih.gov.

Hydrolysis: Testing in solution across a wide pH range (acidic and basic conditions) rruff.infonih.gov.

The aim of these studies is to achieve a target degradation of 5% to 20% to adequately challenge and validate the stability-indicating analytical methods nih.govpharmoutsourcing.com.

Table 2: this compound Acidic Degradation Data

ConditionTime (minutes)% Degradation of this compoundDegradation Rate (min⁻¹)Source
1M Hydrochloric Acid, Room Temperature1202.21%2.5 x 10⁻⁵ oatext.com

Forced Degradation Studies

Forced degradation studies are intentionally designed experiments that expose a drug substance or product to severe conditions to accelerate its degradation. pharmtech.com These studies are vital for understanding the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways. biomedres.uspharmtech.com The information obtained from forced degradation studies is instrumental in developing stability-indicating analytical methods and formulating stable drug products with appropriate storage conditions. biomedres.us

Table 1: this compound Degradation in 1M HCl

Time (minutes)Intact this compound (%)Degradation (%)
01000
12097.792.21

pH-Dependent Stability Investigations

The stability of a drug substance can be significantly influenced by pH. researchgate.netamericanpharmaceuticalreview.com Understanding pH-dependent stability helps in selecting appropriate formulation strategies and storage conditions. biomedres.us

For this compound, its stability profile revealed that it is relatively stable in an acidic environment, as demonstrated by the forced degradation study in 1M HCl. oatext.com The low degradation rate in acidic conditions suggests a certain degree of stability under such pH values. oatext.com Further investigations into the pH-solubility profile also provide insights into its stability across different pH ranges, where a significant increase in solubility was observed from pH 10 to pH 12, implying changes in its ionization state at higher pH values. oatext.comnih.gov

Physicochemical Characterization Studies

Solubility and Dissolution Rate Determination

Solubility refers to the maximum amount of a substance that can dissolve in a given solvent at a specific temperature and pressure, while the dissolution rate describes how quickly the substance dissolves. ardena.comascendiacdmo.com Both are critical factors for the bioavailability of oral formulations.

This compound exhibits poor aqueous solubility, which has been identified as a factor limiting its therapeutic efficacy. oatext.comnih.gov Studies investigated its solubility across a pH range of 2 to 12. oatext.comnih.gov No significant increase in this compound solubility was observed from pH 2 to 10. oatext.comnih.gov However, a rapid and significant increase in solubility was noted from pH 10 to pH 12, reaching a final solubility of 950 µg/ml at pH 12. oatext.comnih.gov This pH-solubility profile suggests that this compound is an acidic drug, with its unionized form predominant at low pH and its ionized state increasing at high pH, thereby enhancing its hydrophilic nature and solubility. oatext.comnih.gov The pKa of this compound was determined to be 10.95. oatext.com

Table 2: this compound pH-Solubility Profile

pH RangeSolubility Observation
2-10No significant increase in solubility
10-12Significant increase in solubility, reaching 950 µg/ml at pH 12

Efforts to enhance this compound's solubility have included complexation with methyl-β-cyclodextrin (mβCD). oatext.comnih.gov A linear increase in this compound solubility was observed with increasing concentrations of mβCD, indicating a 1:1 complex formation. oatext.com The calculated complexation constant (K1:1) for this compound with mβCD was 0.00706 mM-1, with a significantly lower K1:2 complexation constant of 8.98 x 10-8 mM-1, suggesting that the 1:1 complex is the predominant form. oatext.com

Partition Coefficient Analysis

The partition coefficient (Log P or Log D) is a measure of a compound's lipophilicity, indicating how it distributes between two immiscible phases, typically an organic solvent (like 1-octanol) and an aqueous phase. oatext.comresearchgate.net It provides insights into a drug's ability to cross biological membranes. mdpi.com

For this compound, a 1-octanol (B28484)/water partition coefficient study was performed by placing 5 mg of FBZ in 5 mL of 0.1 M phosphate buffer, saturated with 1-octanol, across a pH range of 2 to 10. oatext.com An equal volume of 1-octanol was added, and the mixtures were rotated and centrifuged. oatext.com The amount of FBZ in the aqueous phase was determined using UV/Vis spectrophotometry. oatext.com

The calculated Log P for this compound using the octanol/water system was found to be 1.246. oatext.com The Log D (distribution coefficient) profile against pH showed that the Log D value increased slightly from 1.26 at pH 1 to 1.49 at pH 2, remaining largely unchanged up to pH 10. oatext.com Beyond pH 10, the Log D remarkably decreased from 1.42 to -0.59 in the pH range of 11 to 14. oatext.com This behavior is characteristic of an acidic drug, where the unionized form is dominant at low pH, contributing to higher lipophilicity, while at high pH, the drug becomes ionized, increasing its hydrophilic nature and thus decreasing its Log D. oatext.com

Table 3: this compound Log D Profile Across pH

pH RangeLog D ValueObservation
11.26Slight increase
21.49
2-10Remains largely unchanged
11-14Decreased from 1.42 to -0.59Characteristic of acidic drug, increased ionization

Future Directions and Research Opportunities for Ftibamzone

Addressing Solubility and Absorption Challenges for Enhanced Efficacy

A major hurdle in maximizing Ftibamzone's therapeutic efficacy is its inherently poor aqueous solubility, particularly at physiological pH levels such as those found in the vaginal cavity (around pH 4) and plasma (pH 7.4) mdpi.com. Furthermore, this compound exhibits limited solubility in common biocompatible solvents like ethanol (B145695) or polyethylene (B3416737) glycol, which restricts its formulation options, including the inability for intravenous administration mdpi.com. Studies have shown that while this compound's solubility increases significantly at highly alkaline pH (from 10 to 12, reaching 950 µg/ml), with a pKa of 10.95, this pH range is not physiologically relevant for most drug delivery routes mdpi.com.

To circumvent these solubility and absorption barriers, researchers are investigating several advanced formulation strategies:

Complexation with Cyclodextrins: The formation of water-soluble complexes with nanoparticles, such as methyl-β-cyclodextrin (mβCD), has shown promise in significantly enhancing this compound's solubility mdpi.com.

Nanoparticle Formulations: this compound-entrapped poly(lactic-co-glycolic acid) nanoparticles (FBZ-PLGAnps) have been demonstrated to substantially improve both the solubility and absorption of this compound. These nanoparticles, typically around 200 nm in size with a moderate negative surface charge, are capable of effectively delivering this compound to epithelial cells, where herpes simplex virus resides and replicates mdpi.com.

Amorphous Solid Dispersions: Techniques like spray drying, hot-melt extrusion, freeze drying, and supercritical fluid drying are being explored to create amorphous forms of this compound, which can enhance its solubility and bioavailability nih.gov.

Lipid-Based Formulations: Lipid-based formulations are widely recognized as a strategy to improve the bioavailability of poorly water-soluble drugs by increasing in vivo drug solubilization and enhancing passive diffusion across biological membranes nih.gov.

The development of advanced computational models, including those incorporating artificial intelligence (AI), is also playing a crucial role in predicting and optimizing drug solubility, lipophilicity, and permeability, thereby guiding the selection of promising drug candidates and formulation strategies early in the development process nih.gov.

Exploration of Novel Pharmacological Targets and Antiviral Mechanisms

This compound, belonging to the thiosemicarbazone class, exerts its antiviral action by inhibiting virus plaque formation and reproduction against HSV-1 and HSV-2 mdpi.com. Its unique mechanism of action is primarily attributed to ribonucleotide reductase inhibition, distinguishing it from conventional antiviral nucleotide analogues like acyclovir, famciclovir, and valacyclovir (B1662844) mdpi.com. Additionally, this compound has been identified as targeting DNA polymerase fishersci.pt.

The increasing prevalence of resistance and potential toxicity associated with existing antiviral drugs underscores the critical need for novel, safe, and effective antiviral agents mdpi.comfishersci.pt. Future research directions for this compound include:

Elucidating Broader Antiviral Spectrum: Investigating this compound's potential against a wider range of viruses beyond herpes simplex, given the general need for broad-spectrum antiviral compounds.

Identifying Additional Molecular Targets: Further research into novel pharmacological targets and a more detailed understanding of this compound's antiviral mechanisms could uncover new pathways or host-virus interactions that can be modulated for therapeutic benefit. This could involve exploring its effects on viral replication cycles at various stages or its interaction with host cellular pathways, such as the MAPK/ERK, JNK, and NF-kB activation pathways, which are known targets for other antiviral agents wikipedia.org.

Combating Drug Resistance: Understanding how this compound's mechanism of action might offer advantages against drug-resistant viral strains, or how modifications to its structure could prevent the development of resistance.

Advanced Drug Delivery Innovations for Targeted Action

Advanced drug delivery systems (DDS) are pivotal in enhancing the therapeutic outcomes of compounds like this compound by enabling precise targeting to specific sites within the body, thereby maximizing efficacy and minimizing off-target effects and systemic toxicity researchgate.netwikipedia.orgfishersci.ca. Innovations in this area include:

Nanotechnology-Based Carriers: Nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA nanoparticles), and dendrimers, are engineered to encapsulate drugs. These carriers offer significant advantages, including controlled release kinetics, improved drug stability, and enhanced cellular uptake, facilitating selective delivery to intended tissues or cells mdpi.comresearchgate.netwikipedia.org. For this compound, PLGA nanoparticles have already shown promise in enhancing its delivery and absorption mdpi.com.

Stimuli-Responsive Systems: The development of drug delivery systems that respond to specific physiological triggers (e.g., changes in pH, temperature, or enzyme activity) or external stimuli (e.g., light) allows for on-demand drug release directly at the target site researchgate.netmims.com. This approach is crucial for localized action and reducing systemic exposure.

Targeting Ligands: Incorporating specific ligands or antibodies onto drug carriers that recognize unique receptors or markers on diseased cells can enable highly selective delivery, sparing healthy tissues researchgate.net. This precision targeting is a key focus for improving the therapeutic index of drugs.

The global market for advanced drug delivery systems is experiencing substantial growth, reflecting the ongoing investment and innovation in developing more effective and patient-friendly therapeutic solutions mims.com.

Integration of Systems Biology Approaches in this compound Research

The integration of systems biology approaches represents a cutting-edge frontier in this compound research, offering a holistic understanding of its interactions within complex biological systems. Systems biology utilizes "omics" technologies—including genomics, transcriptomics, proteomics, metabolomics, epigenomics, and lipidomics—to analyze biological molecules on a large scale nih.govnewdrugapprovals.orgthegoodscentscompany.comnih.gov. These comprehensive analyses provide in-depth insights into the structure, function, and dynamics of biological organisms and disease processes nih.gov.

Key applications of systems biology in this compound research include:

Deepening Disease Understanding: By analyzing vast datasets, systems biology can elucidate the molecular mechanisms underlying viral infections and the host response, identifying genetic variations and pathways associated with disease progression nih.gov.

Identifying New Drug Targets: Omics technologies can facilitate the identification and validation of novel drug targets by pinpointing specific genes, proteins, or metabolic pathways that are crucial for viral replication or pathogenesis and are modulated by this compound nih.govnih.gov.

Predicting Drug Efficacy and Mechanisms: Computational modeling, a core component of systems biology, employs techniques such as molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and machine learning models mims.com. These models can predict this compound's pharmacokinetic properties, evaluate its permeability across biological barriers, and simulate its interactions with potential targets at an atomic level nih.govmims.com. Mechanistic computational models can integrate diverse in vitro and in vivo data, offering predictive capabilities for drug pharmacodynamics and aiding in virtual drug screening to identify optimal therapeutic strategies. This integrated approach allows for a more rational design of drug candidates, potentially reducing development time and costs.

By leveraging these advanced methodologies, researchers can gain a more profound understanding of this compound's therapeutic potential, optimize its formulation and delivery, and identify new avenues for its application as an antiviral agent.

Q & A

Q. What are the key physicochemical properties of Ftibamzone that influence its therapeutic efficacy?

Designation: Basic this compound (FBZ) exhibits pH-dependent solubility, with minimal solubility (<50 µg/mL) between pH 2–10 and a sharp increase at pH >10 (~950 µg/mL at pH 12). Its partition coefficient (Log P) profile confirms its acidic nature, with unionized species dominant at low pH. These properties limit bioavailability, necessitating formulation strategies like cyclodextrin complexes or nanoparticles to enhance solubility .

Q. How are phase-solubility studies conducted to evaluate FBZ-cyclodextrin interactions?

Designation: Basic Phase-solubility diagrams are generated by dissolving FBZ in methyl-β-cyclodextrin (mβCD) solutions (1–10% w/v) and measuring equilibrium solubility via HPLC. Complexation constants (K1:1 = 7.06×10⁻³ mM⁻¹; K1:2 = 8.98×10⁻⁸ mM⁻¹) are calculated using linear regression of drug concentration vs. mβCD concentration. This method identifies predominant complex stoichiometry and solubility enhancement potential .

Q. What methodologies are used to assess FBZ’s percutaneous absorption and intracutaneous concentration?

Designation: Basic Homogenization of treated animal skin followed by HPLC quantitation is a standard approach. Studies reveal low percutaneous absorption due to FBZ’s hydrophobicity, with intracutaneous concentrations <5% of applied dose. This informs dermatopharmacokinetic models for optimizing topical formulations .

Advanced Research Questions

Q. How do nanoparticle formulations address contradictions between FBZ solubility and cellular uptake?

Designation: Advanced While mβCD complexes improve solubility (up to 10-fold), they show poor epithelial cell permeability. Chitosan-coated PLGA nanoparticles (FBZ-PLGAnps) resolve this by enhancing cellular uptake (1.87-fold vs. uncoated PLGAnps) through bioadhesion and positive surface charge. Confocal microscopy confirms intracellular accumulation in MDCK cells, critical for targeting herpes simplex virus replication sites .

Q. What experimental designs mitigate cytotoxicity in FBZ nanoparticle formulations?

Designation: Advanced Cytotoxicity is formulation-dependent: mβCD complexes at >250 µg/mL reduce MDCK cell viability by 40% after 48 hours, while chitosan-coated FBZ-PLGAnps (125 µg/mL) maintain >90% viability. Dose-response assays (0.01–10 µM FBZ) and time-course viability studies (6–48 hours) guide safe concentration ranges. Surface charge modulation (e.g., chitosan priming) minimizes membrane disruption .

Q. How are conflicting data on FBZ’s stability resolved during formulation optimization?

Designation: Advanced Forced degradation studies (acidic/alkaline hydrolysis, thermal stress) identify instability in aqueous buffers. Encapsulation in PLGA nanoparticles reduces FBZ leakage (<5% over 24 hours) compared to free drug. HPLC-UV stability-indicating methods (60% acetonitrile mobile phase, 345 nm detection) validate these findings .

Methodological Considerations

Q. What analytical techniques are critical for characterizing FBZ nanoparticles?

  • Particle size/zeta potential : Laser light scattering (e.g., BI-200SM system) ensures nanoparticles meet size thresholds (<300 nm) and surface charge requirements for cellular uptake.
  • Drug release kinetics : In vitro release assays in simulated vaginal fluid (pH 4.5) correlate with in vivo performance.
  • Confocal microscopy : Tracks intracellular nanoparticle localization using fluorescent tags .

Q. How are partition coefficient (Log D) profiles used to predict FBZ’s absorption?

Log D is determined via octanol-buffer partitioning experiments across pH 2–10. FBZ’s Log D decreases with pH, confirming ionization-dependent solubility. This data informs pH-adjusted formulations (e.g., vaginal gels at pH 4.5) to balance solubility and membrane permeability .

Data Contradiction Analysis

Q. Why do FBZ-mβCD complexes show high solubility but low antiviral efficacy in vivo?

While mβCD enhances solubility, its large molecular size hinders diffusion through epithelial tight junctions. Comparative uptake studies (e.g., MDCK monolayers) reveal <20% cellular accumulation for mβCD complexes vs. 65% for FBZ-PLGAnps. This underscores the need for nanoparticle-mediated delivery to overcome biological barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.